(5-Amino-2-chloropyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2-chloropyrimidin-4-yl)methanol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an amino group at position 5, a chlorine atom at position 2, and a hydroxymethyl group at position 4. The molecular formula of this compound is C5H6ClN3O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-chloropyrimidin-4-yl)methanol typically involves the chlorination of a pyrimidine derivative followed by the introduction of an amino group and a hydroxymethyl group. One common method involves the reaction of 2,4,5-trichloropyrimidine with copper(I) chloride to form 2-chloro-4,5-dichloropyrimidine. This intermediate is then reacted with ammonia to introduce the amino group at position 5, resulting in 2-chloro-4-amino-5-chloropyrimidine. Finally, the hydroxymethyl group is introduced at position 4 through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-chloropyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the amino group to an amine.
Substitution: The chlorine atom at position 2 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of 5-amino-2-chloropyrimidine-4-carboxylic acid.
Reduction: Formation of 5-amino-2-chloropyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Amino-2-chloropyrimidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of (5-Amino-2-chloropyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to therapeutic effects such as antiviral or anticancer activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Similar structure but lacks the hydroxymethyl group.
5-Amino-2-chloropyrimidine: Similar structure but lacks the hydroxymethyl group.
4-Amino-2-chloropyrimidine: Similar structure but lacks the amino group at position 5.
Uniqueness
(5-Amino-2-chloropyrimidin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrimidine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H6ClN3O |
---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
(5-amino-2-chloropyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H6ClN3O/c6-5-8-1-3(7)4(2-10)9-5/h1,10H,2,7H2 |
InChI Key |
IYGQLYOIIWQQKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.